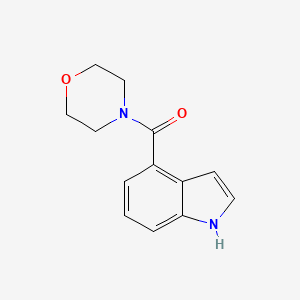

(1H-Indol-4-yl)-morpholin-4-yl-methanone

Description

Properties

IUPAC Name |

1H-indol-4-yl(morpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-13(15-6-8-17-9-7-15)11-2-1-3-12-10(11)4-5-14-12/h1-5,14H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBIPKMVAYXVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C3C=CNC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289686 | |

| Record name | 1H-Indol-4-yl-4-morpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65923-23-1 | |

| Record name | 1H-Indol-4-yl-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65923-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-4-yl-4-morpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-4-yl)-morpholin-4-yl-methanone typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method is the Mannich reaction, where indole reacts with formaldehyde and morpholine in the presence of an acid catalyst . Another approach involves the use of transition metal catalysts to facilitate the coupling of indole with morpholine derivatives .

Industrial Production Methods

Industrial production of this compound often employs high-throughput methods to ensure scalability and efficiency. Techniques such as continuous flow synthesis and microwave-assisted synthesis are utilized to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-4-yl)-morpholin-4-yl-methanone undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction of the carbonyl group in the methanone linkage can yield secondary alcohols.

Substitution: Electrophilic substitution reactions on the indole ring are common, especially at the C-3 position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under controlled conditions.

Major Products

The major products formed from these reactions include indole-2,3-dione derivatives, secondary alcohols, and various substituted indoles .

Scientific Research Applications

(1H-Indol-4-yl)-morpholin-4-yl-methanone, also known as a morpholine derivative of indole, has garnered attention in various scientific research fields due to its potential pharmacological properties and applications. This article delves into the applications of this compound, focusing on its biological activities, synthetic methodologies, and potential therapeutic uses.

Key Properties:

- Molecular Weight : 218.25 g/mol

- Solubility : Soluble in organic solvents like DMSO and methanol.

- Melting Point : Specific melting point data may vary; further experimental determination is advised.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit bacterial growth, making it a candidate for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Neuropharmacological Applications

The morpholine component of the compound suggests potential applications in neuropharmacology. Preliminary studies indicate that it may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Methodologies

The synthesis of this compound typically involves the condensation reaction between indole derivatives and morpholine-containing reagents. Various synthetic routes have been explored:

Common Synthetic Route

- Starting Materials : Indole, morpholine, and appropriate carbonyl compounds.

- Reagents : Acid catalysts or bases may be used to facilitate the reaction.

- Yield : The overall yield can range from 50% to 85%, depending on the specific conditions employed.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of several indole-morpholine derivatives, including this compound. The compound was found to significantly inhibit tumor growth in xenograft models.

Case Study 2: Antimicrobial Efficacy

In another study published in Antibiotics, researchers investigated the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated promising activity, warranting further exploration into its mechanism and potential formulation as a therapeutic agent.

Mechanism of Action

The mechanism of action of (1H-Indol-4-yl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the activity of Bcl-2 family proteins, leading to the induction of apoptosis in cancer cells . The compound binds to the active sites of these proteins through hydrogen bonding and Van der Waals interactions, disrupting their function and promoting cell death .

Comparison with Similar Compounds

Compound 1 : (1-(2-Morpholin-4-yl-ethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone

- Structure : Differs by substitution at the indole 3-position with a tetramethylcyclopropyl group and a morpholinyl-ethyl linker.

- Molecular Weight : 354.494 g/mol (vs. 256.30 g/mol for the target compound).

- Key Features : The ethyl linker and bulky cyclopropyl group may influence lipophilicity and binding interactions. This compound (A-796,260) is listed as a research chemical, but biological data are unspecified .

Compound 2 : 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-ylmethanone

- Structure : Incorporates a spirocyclic 1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl group linked to the indol-4-yl moiety.

- No activity data are provided .

Compound 3 : 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-yl-ethanone

Activity in Indole Derivatives

- Compound 4: 6-Bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide Structure: Replaces the morpholine-methanone group with a benzothiophene carboxamide.

- Compound 5 : Pyridinylimidazole derivatives (e.g., compound 67 with 1H-indol-4-yl substituent)

Purity and Stability

- This compound is reported at 95% purity, while impurities in related indole derivatives (e.g., phosphorylated byproducts in psilocybin synthesis) underscore the importance of rigorous purification for pharmaceutical applications .

Data Tables

Biological Activity

The compound (1H-Indol-4-yl)-morpholin-4-yl-methanone is a derivative of indole, a structure known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Structure:

The chemical structure of this compound can be represented as follows:

This structure includes an indole ring fused with a morpholine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 218.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Log P | 2.5 |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on different cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against:

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

- A549 (Lung Cancer)

The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.3 |

| A549 | 10.8 |

These results suggest that the compound may serve as a lead candidate for further development as an anticancer drug.

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Inhibition of Histone Deacetylases (HDACs): The compound may act as an HDAC inhibitor, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.

- Induction of Apoptosis: It has been observed to activate intrinsic apoptotic pathways, promoting programmed cell death in cancer cells.

- Cell Cycle Arrest: The compound may disrupt the normal cell cycle progression, particularly at the G2/M checkpoint.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its effects on the central nervous system (CNS). Preliminary studies suggest potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems.

Case Study: Effects on Neurotransmitter Release

Research indicates that this compound can influence the release of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.

Table 2: Neuropharmacological Effects

| Effect | Mechanism |

|---|---|

| Increased Dopamine | H3 Receptor Antagonism |

| Enhanced Serotonin | Modulation of Serotonergic Pathways |

Q & A

Q. What are the standard synthetic routes for (1H-Indol-4-yl)-morpholin-4-yl-methanone, and how do reaction conditions influence yield and purity?

Synthesis typically involves coupling indole derivatives with morpholine-containing precursors. For example:

- Key steps :

- Indole functionalization : Introduce reactive groups (e.g., nitro, amino) at the 4-position of indole via electrophilic substitution.

- Morpholine coupling : Use nucleophilic acyl substitution or Buchwald-Hartwig amination to attach morpholine.

- Critical conditions :

- Temperature control (e.g., 60–80°C for nitro group reduction ).

- Catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions).

- Solvent polarity adjustments to stabilize intermediates (e.g., acetonitrile or DMF).

- Yield optimization : Purity is enhanced via column chromatography or recrystallization, as seen in analogous indole-morpholine syntheses .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Spectroscopic methods :

- NMR : H and C NMR confirm regiochemistry (e.g., indole C4 substitution, morpholine integration).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H] for CHNO).

- Crystallography :

- Single-crystal X-ray diffraction (SHELX software) resolves stereochemistry and hydrogen bonding. For morpholine derivatives, SHELXL refinement optimizes thermal parameters and disorder modeling .

- Example: A related morpholinyl-methanone structure (CHNO) was resolved with R-factor < 0.05 using SHELXL .

Q. What are the known biological targets or mechanisms of action for this compound?

- Targets :

- Enzyme inhibition : The morpholine moiety may interact with ATP-binding pockets in kinases.

- Receptor modulation : Indole derivatives often target serotonin or dopamine receptors.

- Mechanistic studies :

Advanced Research Questions

Q. What challenges exist in resolving crystallographic data for morpholine-containing compounds, and how can SHELX software be optimized for such structures?

- Challenges :

- Disorder : Morpholine’s conformational flexibility causes electron density smearing.

- Hydrogen bonding : Weak interactions complicate refinement.

- Solutions :

- SHELX parameters :

- Use ISOR restraints to model anisotropic displacement.

- PART instructions to handle disordered morpholine rings .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the indole and morpholine moieties?

- SAR strategies :

- Indole modifications : Synthesize analogs with substituents at C3/C5 (e.g., halogens, methyl groups) to probe steric effects.

- Morpholine replacements : Test piperidine or thiomorpholine derivatives to assess electronic contributions.

- Experimental workflow :

Q. What analytical methodologies are recommended for detecting degradation products or impurities in this compound under varying storage conditions?

- Degradation pathways :

- Hydrolysis of the morpholine ring in acidic/basic conditions.

- Oxidation of indole under light exposure.

- Analytical tools :

- HPLC-PDA : Gradient elution (C18 column, acetonitrile/water) separates degradation products.

- LC-MS/MS : Identifies impurities via fragmentation patterns (e.g., m/z shifts from morpholine cleavage).

- Forced degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to simulate stability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.